1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Description
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-3-22-16-9-8-14(18)11-17(16)23(20,21)19-12(2)10-13-6-4-5-7-15(13)19/h4-9,11-12H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDDTNLEOFCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C(CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 2-Methylindole
2-Methylindole undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under H₂ gas (1 atm) to yield 2-methyl-2,3-dihydroindole. This method provides high regioselectivity but requires careful control of reaction duration to avoid over-reduction to indoline.
Carbene-Mediated Cyclization
Adapting methodologies from, 4-phthalimido-N-sulfonyl-1,2,3-triazole precursors generate reactive carbenes that undergo tandem cyclopropanation and electrocyclization with arenes. For example, heating N-sulfonyl triazole 1a with toluene in chloroform at 70°C produces dihydroindoles via a [3+2]-cycloaddition pathway. Applying this to 2-methyl-substituted arenes could yield the desired dihydroindole core.
Preparation of 5-Bromo-2-ethoxyphenylsulfonyl Chloride
Bromination of 2-Ethoxyphenol
2-Ethoxyphenol undergoes electrophilic bromination using Br₂ in dichloromethane with FeCl₃ as a catalyst. The reaction selectively brominates the para position relative to the ethoxy group, yielding 5-bromo-2-ethoxyphenol.
| Entry | Brominating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Br₂ | FeCl₃ | CH₂Cl₂ | 82 |
| 2 | NBS | — | CCl₄ | 45 |
Thiolation and Oxidation to Sulfonyl Chloride
5-Bromo-2-ethoxyphenol is converted to the corresponding thiol using P₂S₅ in refluxing xylene. Subsequent oxidation with H₂O₂ in acetic acid yields the sulfonic acid, which is treated with PCl₅ in dichloromethane to afford 5-bromo-2-ethoxyphenylsulfonyl chloride.
Sulfonylation of 2-Methyl-2,3-dihydroindole
Direct Sulfonylation
2-Methyl-2,3-dihydroindole reacts with 5-bromo-2-ethoxyphenylsulfonyl chloride in dichloromethane under basic conditions (pyridine or Et₃N) to form the target sulfonamide. The reaction proceeds via nucleophilic attack of the dihydroindole’s nitrogen on the sulfonyl chloride.
| Entry | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | CH₂Cl₂ | 25 | 12 | 78 |
| 2 | Et₃N | THF | 40 | 6 | 85 |
Solvent and Temperature Optimization
Polar aprotic solvents like THF enhance reaction rates due to improved solubility of the sulfonyl chloride. Elevated temperatures (40–50°C) further accelerate the reaction without compromising yield.
Alternative Routes via Cross-Coupling
Suzuki-Miyaura Coupling
A boronate ester intermediate of 2-methyl-2,3-dihydroindole, synthesized via palladium-catalyzed borylation, couples with 5-bromo-2-ethoxyphenylsulfonyl halides. For example, 2-methyl-5-(pinacolboronyl)-2,3-dihydroindole reacts with 5-bromo-2-ethoxyphenylsulfonyl chloride under Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane, 90°C).
Buchwald-Hartwig Amination
Introducing the sulfonyl group post-cyclization via palladium-catalyzed C–N coupling remains underexplored but could offer regioselective advantages for complex analogs.
Challenges and Mitigation Strategies
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Regioselectivity in Bromination : Competing ortho/meta bromination is minimized using FeCl₃ as a directing group.
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Sulfonyl Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
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Byproduct Formation : Column chromatography (SiO₂, EtOAc/hexane) effectively separates sulfonamide products from unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.
Comparison with Similar Compounds
Sulfonyl vs. Carboxamide Linkers
- Target Compound : The sulfonyl group (–SO₂–) provides strong electron-withdrawing effects, enhancing stability against enzymatic degradation compared to carboxamide-linked analogs. For example, N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (MW 359.12 g/mol) uses a carboxamide linker, which is prone to hydrolysis under acidic conditions .
- Bioactivity Implications : Sulfonyl groups are associated with improved target selectivity in kinase inhibitors, whereas carboxamide-linked indoles (e.g., compound 3 in ) are often explored for anticancer activity due to hydrogen-bonding interactions .
Substituent Effects on the Aromatic Ring
- Bromo vs. Fluoro Substituents : The 5-bromo substituent in the target compound increases molecular weight (theoretical MW ~453 g/mol) and polarizability compared to 5-fluoroindole derivatives (e.g., compound 3 in , MW 359.12 g/mol). Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets .
- Ethoxy vs. Methoxy Groups : The ethoxy group (–OCH₂CH₃) in the target compound offers greater lipophilicity (clogP ~3.5) than methoxy (–OCH₃) groups found in compounds like 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (), which has a clogP ~2.1 .
Structural Analogues with Triazole Linkers
Compounds such as 5-bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole () utilize triazole linkers, which introduce hydrogen-bond acceptor sites. Key differences include:
- Synthetic Routes : Triazole-linked indoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the target compound likely requires sulfonylation reactions under basic conditions .
- Thermodynamic Stability : Sulfonyl-linked compounds exhibit higher thermal stability (decomposition >250°C) compared to triazole analogs (decomposition ~200°C) due to stronger C–S bonds .
Piperazine and Dihydroindole Derivatives
1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine dihydrochloride () shares the 5-bromo-2-ethoxyphenyl motif but replaces the sulfonyl-dihydroindole with a piperazine ring. Key contrasts:
- Basic vs. Acidic Character : Piperazine derivatives are protonated at physiological pH, enhancing water solubility, whereas the target compound’s sulfonyl group confers mild acidity (pKa ~1.5–2.5) .
- Pharmacokinetics : Piperazine analogs show faster renal clearance (t₁/₂ ~2–4 hours) compared to sulfonyl-dihydroindoles (t₁/₂ ~6–8 hours) due to differences in plasma protein binding .
Data Table: Key Parameters of Compared Compounds
Biological Activity
1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : CHBrNOS
- Molecular Weight : 329.21 g/mol
- CAS Number : 51488-83-6
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study evaluating various derivatives, it was noted that modifications in the sulfonyl group significantly impacted the antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported to be in the range of 10-50 µg/mL, indicating moderate to strong activity.
Anti-inflammatory Effects
Research indicates that 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole exhibits anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound. The effective concentration for significant inhibition was found to be around 25 µM.
Anticancer Potential
The compound's anticancer activity has been evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that it induces apoptosis and inhibits cell proliferation with IC50 values ranging from 15 to 30 µM. Mechanistically, it appears to activate caspase pathways and inhibit the Bcl-2 protein, promoting cell death in cancerous cells.
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial effects of several sulfonamide derivatives, including our compound of interest. The derivative exhibited potent activity against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production and inflammatory cytokine release. This suggests that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.
| Treatment | NO Production (µM) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 25 | TNF-alpha: 150 |
| Compound Treatment | 10 | TNF-alpha: 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
